molecular formula C5H6N2OS B079593 2-Aminothiophene-3-carboxamide CAS No. 14080-51-4

2-Aminothiophene-3-carboxamide

Cat. No. B079593
CAS RN: 14080-51-4
M. Wt: 142.18 g/mol
InChI Key: WHZIZZOTISTHCT-UHFFFAOYSA-N
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Patent
US07915267B2

Procedure details

A solution of 2,5-dihydroxy-1,4-dithiane (11.8 g, 155 mmol), cyanoacetamide (17.0 g, 202 mmol) and triethylamine (20 ml) in ethanol (100 mL) was stirred under heating at 70° C. for 4 hr. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to an about half volume. Water was added to the residue, the precipitated insoluble material was collected by filtration, and the solid was washed with water to give 2-amino-3-thiophenecarboxamide as a brown powder (15.3 g, 69%).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:7]SC(O)C[S:3]1.[C:9]([CH2:11][C:12]([NH2:14])=[O:13])#[N:10].C(N(CC)CC)C>C(O)C>[NH2:10][C:9]1[S:3][CH:2]=[CH:7][C:11]=1[C:12]([NH2:14])=[O:13]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
OC1SCC(SC1)O
Name
Quantity
17 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to an about half volume
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated insoluble material was collected by filtration
WASH
Type
WASH
Details
the solid was washed with water

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=CC1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.